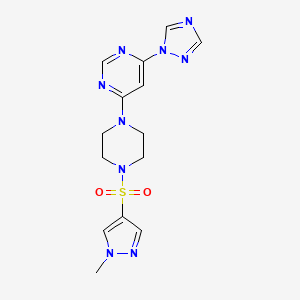

4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C14H17N9O2S and its molecular weight is 375.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

They have been shown to have cytotoxic activity against various cancer cell lines, suggesting that they may target proteins or pathways involved in cell proliferation and survival .

Mode of Action

These compounds have been shown to inhibit tubulin polymerization, which is a crucial process for cell division . This suggests that they may exert their cytotoxic effects by disrupting the mitotic spindle, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The affected pathways are likely related to cell cycle regulation and apoptosis. Inhibition of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase . This can trigger apoptosis, or programmed cell death .

Pharmacokinetics

In silico studies suggest that they possess drug-like properties .

Result of Action

The compounds have been shown to induce apoptosis in cancer cells, as evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining . They also inhibit colony formation in a concentration-dependent manner .

Análisis Bioquímico

Cellular Effects

4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Actividad Biológica

4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and pharmacological evaluations of this compound, drawing from diverse research findings.

The molecular formula of the compound is C14H17N9O2S with a molecular weight of 375.41 g/mol. Its structure features a pyrimidine core substituted with a piperazine moiety and pyrazole-sulfonyl group, which are crucial for its biological activity.

| Property | Details |

|---|---|

| CAS Number | 1795297-26-5 |

| Molecular Formula | C14H17N9O2S |

| Molecular Weight | 375.41 g/mol |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown promising antibacterial and antiviral activities. A study highlighted that certain piperazine derivatives demonstrated effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM .

Anxiolytic Effects

In related studies, piperazine derivatives have been evaluated for their anxiolytic effects. For example, a compound structurally related to the target compound exhibited anxiolytic-like activity through modulation of the benzodiazepine and nicotinic pathways . This suggests that the target compound may also possess similar anxiolytic properties.

The biological mechanisms underlying the activity of this compound may involve interactions with neurotransmitter systems and potential inhibition of specific enzymes or receptors. The presence of the triazole moiety is known to enhance bioactivity through various pathways, including the modulation of serotonin receptors .

Study 1: Antitubercular Activity

A recent investigation into structurally related compounds demonstrated that certain derivatives effectively targeted Mycobacterium tuberculosis, highlighting their potential as antitubercular agents. The study employed both in vitro assays and molecular docking studies to elucidate binding affinities and mechanisms .

Study 2: Anxiolytic Evaluation

Another study focused on evaluating the anxiolytic effects of a piperazine derivative through behavioral tests in animal models. The results indicated significant improvements in anxiety-related behaviors, supporting the hypothesis that such compounds could be developed for therapeutic use in anxiety disorders .

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine and triazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines and prostaglandins, making them potential candidates for treating inflammatory diseases . The specific compound has been evaluated for its efficacy against carrageenan-induced edema in animal models, demonstrating promising anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .

Antitumor Properties

Compounds containing the pyrimidine and triazole moieties have been investigated for their antitumor activities. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For example, derivatives similar to the target compound have shown effectiveness in inhibiting tumor growth in vitro and in vivo by interfering with cancer cell signaling pathways .

Antimicrobial Activity

The presence of the pyrazole and triazole groups contributes to the antimicrobial properties of these compounds. Studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of compounds like 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine). Modifications to the piperazine or triazole rings can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on pyrazole | Increases anti-inflammatory potency |

| Alteration of sulfonamide group | Affects solubility and absorption |

| Variations in triazole substituents | Modulates antimicrobial spectrum |

Case Studies

Several studies illustrate the potential applications of this compound:

Case Study 1: Anti-inflammatory Screening

In a pharmacological evaluation involving various synthesized derivatives, it was found that certain compounds exhibited LD50 values significantly higher than traditional NSAIDs while maintaining effective anti-inflammatory action . This suggests a favorable safety profile for further development.

Case Study 2: Antitumor Activity Assessment

A series of experiments tested the compound's ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell proliferation, supporting its potential as an antitumor agent .

Propiedades

IUPAC Name |

4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N9O2S/c1-20-8-12(7-18-20)26(24,25)22-4-2-21(3-5-22)13-6-14(17-10-16-13)23-11-15-9-19-23/h6-11H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKORCGMXMJUXBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N9O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.